3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-6-5-8(3-4-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
VWFDJSNVLQFFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=C2C(=O)O)C)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid generally involves the construction of the isoxazole ring substituted at the 3-position with a 4-bromo-3-methylphenyl group and at the 5-position with a methyl group, followed by introduction or transformation of the 4-carboxylic acid functionality.
Key synthetic steps typically include:
- Preparation of suitable substituted aryl precursors (e.g., 4-bromo-3-methylbenzaldehyde or related derivatives).
- Formation of aldoximes from aldehydes.
- Cyclization to the isoxazole ring via 1,3-dipolar cycloaddition or related ring closure methods.
- Introduction or modification of the carboxylic acid moiety at the 4-position of the isoxazole ring.
- Purification and characterization of the final compound.
Specific Preparation Routes
Cyclization via Aldoxime Intermediates (Patent EP0573883A1)
A well-documented method involves the use of aldoximes derived from substituted benzaldehydes to form isoxazole-4-carboxylic acid derivatives. The process includes:
- Conversion of the substituted benzaldehyde (e.g., 4-bromo-3-methylbenzaldehyde) to the corresponding aldoxime by reaction with hydroxylamine.
- Formation of hydroximic acid chlorides from aldoximes.
- Cyclization with alkyl acetates under basic conditions to form 3-aryl-5-alkyl-isoxazole-4-carboxylic acid derivatives.
- Hydrolysis or further functional group manipulation to yield the free carboxylic acid.
Data Table: Summary of Preparation Conditions
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and isoxazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoxazole-4-carboxylic acid derivatives vary primarily in substituent patterns on the phenyl and isoxazole rings. Below is a detailed comparison with structurally related compounds, emphasizing structural differences, synthesis, and biological activity.
Table 1: Structural Comparison of Key Isoxazole Derivatives
*Calculated molecular weight based on formula.
Key Differences and Implications
Substituent Effects on Bioactivity: The 4-bromo-3-methylphenyl group in the target compound likely improves membrane permeability compared to 4-bromophenyl analogs (e.g., CAS 91182-60-4) due to increased lipophilicity from the methyl group .
Synthetic Routes :
- Similar compounds are synthesized via cyclization or coupling reactions. For example, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid () is prepared using EDCI/DMAP-mediated amidation, while the target compound may require bromination and methyl group introduction at specific positions .
- details HATU/DIPEA-mediated coupling for carboxamide derivatives, suggesting analogous methods could apply to the target’s carboxylic acid synthesis .
Biological Activity: Immunomodulation: Amides of 5-amino-3-methylisoxazole-4-carboxylic acid () suppress TNF-α and IL-6 production, but the target’s free carboxylic acid may instead act as a substrate for ester or amide prodrugs . Antioxidant Potential: Fluorophenyl analogs () show antioxidant activity in DPPH assays; brominated derivatives like the target may exhibit enhanced radical scavenging due to bromine’s polarizability .
Physical Properties :
- The target’s bromine atom increases molecular weight (296 vs. 237–290 for analogs) and may reduce solubility in aqueous media compared to chloro or fluoro derivatives .
- Melting points for dichlorophenyl analogs (221–222°C) suggest the target’s bulkier bromo-methyl group could lower melting points due to disrupted crystal packing .
Biological Activity
3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound classified under isoxazole carboxylic acids. Its unique structure, characterized by a brominated phenyl ring and an isoxazole moiety, suggests potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
Research indicates that this compound may exert its biological effects by interacting with specific molecular targets. These interactions likely involve the inhibition of enzymes or receptors that play crucial roles in inflammatory pathways and microbial resistance mechanisms. Preliminary studies suggest that the compound could inhibit certain biochemical processes related to inflammation and microbial growth.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with essential cellular processes. The minimum inhibitory concentration (MIC) values indicate significant activity at low concentrations, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. The compound appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations influence biological activity. Below is a table summarizing selected compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid | Chloro-substituted phenyl ring | Different halogen substitution affects biological activity |
| 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Bromo and chloro substitutions | Dual halogenation may enhance reactivity |
| N-(4-bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | Amide group instead of carboxylic acid | Alters solubility and biological activity profile |
This table illustrates how substituents can significantly affect the chemical reactivity and biological properties of related compounds.
Study on Antimicrobial Efficacy
In a study assessing various substituted isoxazoles, this compound demonstrated notable antimicrobial activity against E. coli strains, with MIC values indicating effective inhibition at concentrations as low as 10 µM . These findings support its potential use in developing new antimicrobial therapies.
Investigation into Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound revealed that it significantly reduced the production of inflammatory mediators in vitro. The study utilized human cell lines exposed to pro-inflammatory stimuli, showing that treatment with the compound led to decreased levels of TNF-alpha and IL-6.
Q & A
Q. What are the established synthetic routes for 3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid?
The synthesis typically involves cyclization of precursors such as nitrile oxides and alkynes. A common method includes:
- Step 1 : Formation of the isoxazole ring via cyclization of a substituted benzonitrile oxide (e.g., from 4-bromo-3-methylbenzonitrile) with a methyl-substituted alkyne under basic conditions .
- Step 2 : Introduction of the carboxylic acid group via oxidation or hydrolysis of a methyl ester intermediate. For example, lithium hydroxide-mediated hydrolysis of the ester derivative in methanol/water at 60°C achieves high yields .
Key Reagents : Hydroxylamine hydrochloride, lithium hydroxide, and transition-metal catalysts for coupling reactions.
Q. How is the compound characterized to confirm its structure and purity?
Q. What initial biological activities have been explored for this compound?
While direct studies are limited, structurally similar isoxazole derivatives exhibit:
- Antimicrobial Activity : Inhibition of S. aureus and E. coli via membrane disruption (MIC: 8–32 µg/mL) .
- Anti-inflammatory Effects : Reduction of TNF-α and IL-6 in murine macrophages (IC₅₀: ~10 µM) .
- Enzyme Inhibition : Potential targeting of cyclooxygenase-2 (COX-2) or kinases via the carboxylic acid moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving the bromine substituent?
- Catalyst System : Use Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ as a base in THF/water (3:1) at 80°C .
- Substrate Scope : Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance coupling efficiency (yield: 70–90%) .
- Challenges : Steric hindrance from the 3-methyl group may reduce reactivity; microwave-assisted synthesis (100°C, 30 min) improves yields .
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Comparative Analysis : Cross-reference NMR shifts with structurally characterized analogs (e.g., 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, δ 6.8–7.2 ppm for aromatic protons) .
- Variable Temperature NMR : Resolves dynamic effects caused by rotational barriers in the bromophenyl group .
- Crystallographic Validation : Resolve ambiguities using single-crystal X-ray diffraction (e.g., bond lengths: C-Br ~1.89 Å, C=O ~1.21 Å) .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulates interactions with biological targets (e.g., COX-2 binding energy: −8.2 kcal/mol) using AutoDock Vina .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Q. What strategies functionalize the bromine substituent for diverse derivatives?
- Nucleophilic Aromatic Substitution : Replace Br with -NH₂ or -OH using ammonia or NaOH under high temperature/pressure .
- Cross-Coupling Reactions : Suzuki-Miyaura (aryl boronic acids), Ullmann (Cu-catalyzed C-N coupling), or Buchwald-Hartwig amination .
- Halogen Exchange : Convert Br to I using NaI in acetic acid for radiolabeling applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
